Dimethyl (Boc-amino)malonate

Catalog No.
S1898648
CAS No.
61172-70-1
M.F
C10H17NO6
M. Wt
247.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl (Boc-amino)malonate

Dimethyl (Boc-amino)malonate (CAS 61172-70-1) addresses the racemization & side-chain degradation issues caused by traditional acetamido/ethyl malonates in unnatural amino acid synthesis.

  • Mild TFA-cleavable Boc & rapid saponification of methyl esters preserve chiral integrity.
  • Eliminates harsh acid/base conditions, protecting thioethers, epoxides, and heterocycles.
  • Plug-and-play for automated SPPS, removing in situ amine protection.

In stock with reliable batch consistency for scale-up.

CAS Number

61172-70-1

Product Name

Dimethyl (Boc-amino)malonate

IUPAC Name

dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14)

InChI Key

UIQVFHUDWIETEY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC

Synonyms

Dimethyl 2-((tert-butoxycarbonyl)amino)malonate, Dimethyl 2-(Boc-amino)malonate, Dimethyl (tert-butoxycarbonylamino)malonate, N-Boc-aminomalonic acid dimethyl ester, 2-((tert-Butoxycarbonyl)amino)malonic acid dimethyl ester

Purity

≥98%

Package Size

1 g, 5 g

Dimethyl (Boc-amino)malonate (CAS 61172-70-1) is a highly versatile, orthogonally protected building block primarily procured for the de novo synthesis of unnatural alpha-amino acids and complex heterocyclic precursors [1]. Featuring an acidic alpha-proton flanked by two methyl ester groups and a tert-butyloxycarbonyl (Boc) protected amine, this reagent is optimized for electrophilic alkylation, Michael additions, and subsequent asymmetric transformations[2]. In pharmaceutical and peptide synthesis supply chains, it serves as a critical intermediate where downstream processing requires mild, highly controlled deprotection conditions that traditional acetamido- or ethyl-based malonates cannot support [1].

Research Fit

Boc-protected aminomalonate building block for peptide chemistry and SPPS
Base-stable, acid-labile orthogonal protection compatible with Fmoc strategies
Dimethyl ester form supports distinct reactivity in enzymatic desymmetrization

Substituting Dimethyl (Boc-amino)malonate with cheaper alternatives like Diethyl acetamidomalonate or Diethyl (Boc-amino)malonate often leads to catastrophic downstream yield losses in complex syntheses [1]. The acetamido group requires harsh, highly acidic (refluxing 6N HCl) or strongly basic conditions for removal, which routinely degrades sensitive functional groups such as thioethers, epoxides, or fragile heterocycles [2]. Furthermore, ethyl esters possess higher steric hindrance and lower electrophilicity during saponification compared to methyl esters, necessitating elevated temperatures that can induce base-catalyzed racemization or beta-elimination in delicate unnatural amino acid intermediates [3]. Consequently, for advanced pharmaceutical precursors, the exact methyl ester and Boc-protection profile is non-negotiable to ensure process reproducibility and target integrity[1].

Substitution Risk

Dimethyl ester Diethyl analog Ester alkyl group alters density, solubility, crystallization behavior, and stoichiometric ratios; reaction kinetics may shift, requiring protocol re-optimization.
Boc-protected Unprotected aminomalonate Orthogonal protection is absent; unprotected amine increases side reactions and self-condensation risk, limiting utility in multi-step synthesis.

Mild N-Deprotection Preserving Sensitive Side-Chains

In the synthesis of highly functionalized unnatural amino acids, the choice of N-protecting group on the malonate core dictates the survival of the target molecule. Literature demonstrates that attempting to deprotect acetamido-malonate derivatives using NaOH/THF or harsh acids fails to yield the intact amine, leading to substrate degradation [1]. In contrast, the Boc group on Dimethyl (Boc-amino)malonate is quantitatively cleaved using 20% TFA in DCM at room temperature without disturbing sensitive thioacetals or heterocyclic moieties[1].

Evidence DimensionDeprotection Yield on Sensitive Substrates
Target Compound Data~99% (Boc cleavage via 20% TFA/DCM at RT)
Comparator Or BaselineDiethyl acetamidomalonate: 0% intact product (degradation under basic/acidic hydrolysis)
Quantified DifferenceComplete preservation of sensitive side chains vs total degradation
ConditionsN-deprotection of highly functionalized alkylated malonate intermediates

This ensures that high-value, sensitive downstream intermediates are not destroyed during the final deprotection step, directly improving overall process yield.

Synthesis Yield
Data to verify
Dimethyl ester: ~85% yield Diethyl ester: 97–98% yield
Informs ester selection for scale-up economics
Reported yields may vary with reaction conditions; cross-study comparison

Accelerated Saponification Kinetics Minimizing Side Reactions

The methyl esters of Dimethyl (Boc-amino)malonate offer a distinct kinetic advantage over the ethyl esters of Diethyl (Boc-amino)malonate during the critical saponification step prior to decarboxylation [1]. Methyl esters typically undergo hydrolysis with LiOH or NaOH in aqueous THF at 0 °C to room temperature significantly faster than their ethyl counterparts [1]. This rapid, mild cleavage prevents prolonged exposure to alkaline conditions, thereby suppressing unwanted base-catalyzed side reactions such as beta-elimination or epimerization in sterically hindered or base-sensitive unnatural amino acid precursors [2].

Evidence DimensionSaponification Conditions
Target Compound DataRapid cleavage at 0 °C to RT (Dimethyl ester)
Comparator Or BaselineDiethyl (Boc-amino)malonate: Requires longer reaction times or elevated temperatures
Quantified DifferenceSignificantly reduced alkaline exposure time
ConditionsLiOH/NaOH in THF/H2O for dicarboxylic acid generation

Faster saponification under milder conditions prevents the degradation and racemization of sensitive pharmaceutical intermediates, safeguarding batch purity.

Density & MW
Reported
Dimethyl: 1.148 g/mL, 247.25 g/mol Diethyl: 1.079 g/mL, 275.30 g/mol
Informs stoichiometric and volumetric preparation
6.4% density difference; 10.2% MW difference under standard conditions

Exclusive C-Alkylation via Pre-installed Boc Protection

When compared to the unprotected baseline Dimethyl aminomalonate hydrochloride, Dimethyl (Boc-amino)malonate ensures absolute chemoselectivity during alpha-alkylation [1]. The bulky, electron-withdrawing Boc group completely suppresses competitive N-alkylation and unwanted self-condensation under basic conditions (e.g., NaH, K2CO3) [1]. This pre-installed protection eliminates the need for an extra synthetic step to protect the amine in situ, directly streamlining process workflows and maximizing the isolated yield of the desired C-alkylated intermediate[2].

Evidence DimensionC-Alkylation Chemoselectivity
Target Compound Data>98% exclusive C-alkylation
Comparator Or BaselineDimethyl aminomalonate hydrochloride: High risk of competitive N-alkylation
Quantified DifferenceElimination of N-alkylated byproducts and one synthetic step
ConditionsBase-mediated alkylation with alkyl halides/benzyl bromides

By preventing N-alkylation, buyers can eliminate costly purification steps and improve the atom economy of their synthetic route.

Stability Profile
Class-level
Boc-protected: base-stable, orthogonal to Fmoc Unprotected: reactive, prone to side reactions
Enables orthogonal protection in multi-step synthesis
Class-level protecting-group behavior; qualitative comparison
Purity & Storage
Data to verify
≥95% HPLC purity Storage: 2–8°C
Defines procurement-grade and shelf-life parameters
Verify against current Certificate of Analysis; diethyl analog stored at −20°C long-term

De Novo Synthesis of Sensitive Unnatural Amino Acids

Ideal for synthesizing amino acids with fragile side chains (e.g., thioethers, sensitive heterocycles) where the mild TFA-cleavage of the Boc group prevents the degradation typically seen with acetamido-malonates[1].

Solid-Phase Peptide Synthesis (SPPS) Building Block Production

The rapid saponification of the dimethyl esters ensures that sensitive alpha-chiral centers or adjacent functional groups are not compromised by prolonged exposure to harsh bases during the preparation of SPPS monomers [2].

High-Throughput Library Generation of Alpha-Substituted Malonates

The pre-installed Boc protection and highly reactive methyl esters make this compound a plug-and-play electrophile/nucleophile for automated or parallel library synthesis of pharmaceutical intermediates, eliminating the need for in situ amine protection [3].

Application Fit

Application
Selection Property
Validation Focus
Peptide synthesis (SPPS)
Orthogonal Boc protection
Coupling reproducibility in automated SPPS workflows
Chiral intermediate synthesis
Ester-dependent enzyme specificity
Enantiomeric enrichment and desymmetrization yield
Inhibitor SAR studies
High-purity starting scaffold
Impurity-free SAR interpretation in biological assays
N→C rearrangement route
Dimethyl ester reactivity profile
Rearrangement yield and N-protected glycinate selectivity

XLogP3

1

Sequence

X

Wikipedia

Dimethyl (Boc-amino)malonate

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